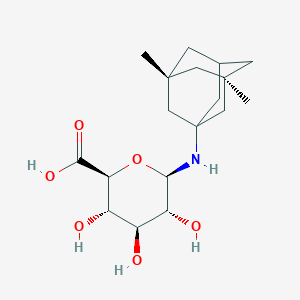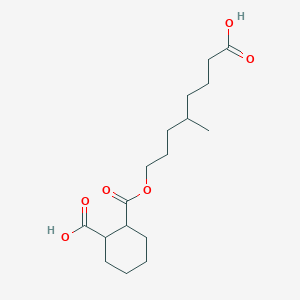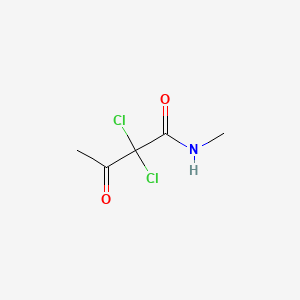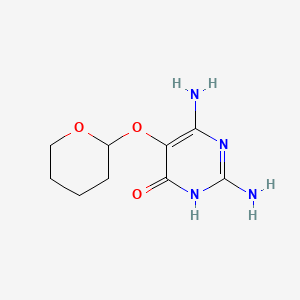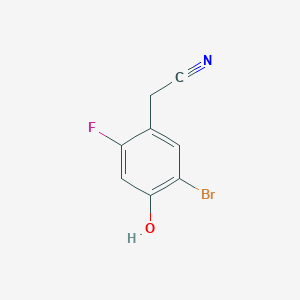
5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile is an organofluorine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenylacetonitrile core. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluoro-4-hydroxyphenylacetonitrile using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane at low temperatures . Another approach involves the use of sulfuric acid and sodium nitrite followed by copper(II) sulfate pentahydrate to achieve the desired bromination .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
The major products formed from these reactions include substituted phenylacetonitriles, phenylacetones, and phenylacetamines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biochemical pathways. The hydroxyl group plays a crucial role in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-fluoropyridine
- 2-Bromo-4-fluorophenol
- 5-Bromo-2-fluoro-4-methylphenylboronic acid
Uniqueness
5-Bromo-2-fluoro-4-hydroxyphenylacetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H5BrFNO |
|---|---|
Poids moléculaire |
230.03 g/mol |
Nom IUPAC |
2-(5-bromo-2-fluoro-4-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrFNO/c9-6-3-5(1-2-11)7(10)4-8(6)12/h3-4,12H,1H2 |
Clé InChI |
AKAWNWYHLIPMHV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)O)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




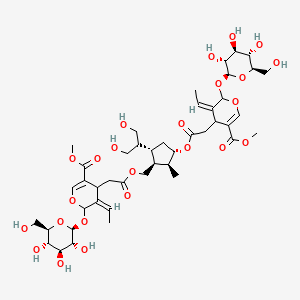

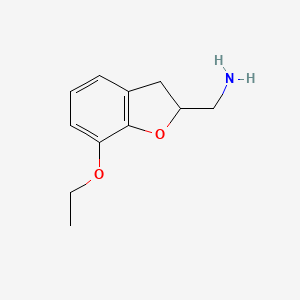
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)
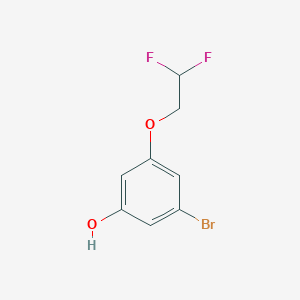
![1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13432780.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)
